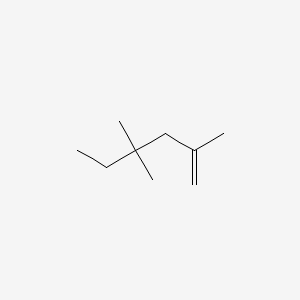

2,4,4-Trimethyl-1-hexene

Description

Properties

IUPAC Name |

2,4,4-trimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-6-9(4,5)7-8(2)3/h2,6-7H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKVJWFFVHGHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199196 | |

| Record name | 2,4,4-Trimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51174-12-0 | |

| Record name | 2,4,4-Trimethyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051174120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4-Trimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-Trimethyl-1-hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2,4,4-Trimethyl-1-hexene from isobutylene and isovaleraldehyde

An In-Depth Technical Guide to the Synthesis of 2,4,4-Trimethyl-1-hexene from Isobutylene and Isovaleraldehyde

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable branched alkene intermediate in organic synthesis. The core of this process is the acid-catalyzed condensation of isobutylene with isovaleraldehyde, a classic example of the Prins reaction. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and critical analysis of reaction parameters.

Introduction and Significance

This compound is an organic compound with the molecular formula C₉H₁₈.[1][2] It is a colorless, flammable liquid with a characteristic odor.[1] Its structure, featuring a terminal double bond and significant branching, makes it a versatile building block for the synthesis of more complex molecules and polymers. The strategic placement of methyl groups influences its reactivity and the steric environment of its derivatives, making it a target of interest in fine chemical synthesis, materials science, and fuel research.[1]

The synthesis route discussed herein leverages the Prins reaction, a powerful C-C and C-O bond-forming transformation that has been a staple in organic synthesis for over a century.[3][4] By carefully controlling reaction conditions, this method provides a direct and efficient pathway to the target alkene from readily available starting materials.

The Prins Reaction: Mechanistic Underpinnings

The synthesis of this compound from isobutylene and isovaleraldehyde is an intermolecular Prins reaction. The reaction consists of the electrophilic addition of an aldehyde (isovaleraldehyde) to an alkene (isobutylene), catalyzed by an acid.[5][6] The outcome of the Prins reaction can vary significantly depending on the conditions, potentially yielding 1,3-diols, allylic alcohols, or dioxanes.[3][7] For the synthesis of our target alkene, conditions must be optimized to favor the formation of an allylic alcohol intermediate, followed by dehydration. However, in this specific case, the reaction proceeds through a carbocation intermediate that directly eliminates a proton to form the desired alkene.

The mechanism proceeds via the following key steps:

-

Activation of the Aldehyde: A protic or Lewis acid catalyst activates the isovaleraldehyde by coordinating to the carbonyl oxygen. This protonation creates a highly electrophilic oxonium ion, which is primed for nucleophilic attack.[3][5]

-

Electrophilic Attack: The electron-rich double bond of isobutylene attacks the activated carbonyl carbon. This forms a new carbon-carbon bond and generates a tertiary carbocation intermediate. The formation of the most stable carbocation (in this case, tertiary) is the driving force for this regioselectivity.

-

Proton Elimination: The reaction culminates in the elimination of a proton (H⁺) from the carbon adjacent to the carbocation. This step regenerates the acid catalyst and forms the final alkene product, this compound. The absence of water or other strong nucleophiles favors this elimination pathway.[3]

Visualizing the Mechanism

The following diagram illustrates the step-by-step reaction pathway.

Sources

- 1. This compound|51174-12-0 [benchchem.com]

- 2. This compound | C9H18 | CID 142817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prins reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Prins Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Prins_reaction [chemeurope.com]

spectroscopic characterization of 2,4,4-Trimethyl-1-hexene

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4,4-Trimethyl-1-hexene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies for the complete (C₉H₁₈).[1][2][3][4] Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond procedural outlines to explain the causal relationships behind instrumental choices and data interpretation, ensuring a robust and validated analytical workflow.

Compound Profile and Safety Mandates

1.1. Molecular Identity this compound is a branched alkene with the molecular formula C₉H₁₈ and a molecular weight of approximately 126.24 g/mol .[1][2] Its structure, featuring a terminal double bond and a quaternary carbon center, presents a distinct spectroscopic fingerprint.

-

IUPAC Name: 2,4,4-trimethylhex-1-ene[1]

1.2. Critical Safety and Handling Protocols this compound is a highly flammable liquid and vapor (GHS Category 2).[1][3] All experimental work must be conducted in a well-ventilated fume hood, away from heat, sparks, and open flames.[3][6] The compound is also an aspiration hazard, potentially fatal if swallowed and enters the airways.[5]

Mandatory Personal Protective Equipment (PPE):

-

Flame-retardant antistatic protective clothing.

-

Chemical-resistant gloves (e.g., nitrile).

-

Splash-proof safety goggles and face shield.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Ground and bond the container and receiving equipment to prevent static discharge.[3][6]

Molecular Structure and Numbering Convention

A standardized numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this guide.

Caption: IUPAC numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

3.1. Principle and Rationale ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The chemical shift (δ) of a proton is governed by the electron density around it; nearby electronegative groups or pi systems cause deshielding (higher δ), while alkyl groups cause shielding (lower δ). Signal multiplicity (splitting) arises from spin-spin coupling with neighboring, non-equivalent protons, providing direct evidence of molecular connectivity.

3.2. Experimental Protocol: A Self-Validating Workflow

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard due to its excellent solubilizing properties for nonpolar compounds and its well-defined residual solvent peak at δ 7.26 ppm, which serves as an internal reference for calibrating the chemical shift axis.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ 0.00 ppm) as the primary internal standard for absolute chemical shift referencing. This provides a sharp, singlet signal far from the analyte signals, ensuring measurement accuracy.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer. A higher field strength improves signal dispersion and resolution, which is crucial for resolving complex multiplicities.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Key parameters include a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase correct the spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of protons.

3.3. Data Interpretation and Analysis The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| H1 (a) | ~4.83 | Doublet of Doublets (dd) | J(A,B) ≈ 2.6 Hz, J(A,D) ≈ 1.5 Hz | 1H | Vinylic proton, deshielded by the C=C double bond. Coupled to its geminal proton (H1b) and the allylic protons (H3).[7] |

| H1 (b) | ~4.63 | Doublet of Doublets (dd) | J(A,B) ≈ 2.6 Hz, J(B,D) ≈ 0.8 Hz | 1H | Vinylic proton, geminal to H1a. Typically slightly more shielded than the other vinylic proton.[7] |

| H3 | ~1.93 | Singlet (broad) | - | 2H | Allylic protons, deshielded by proximity to the double bond. Appears as a singlet due to very weak coupling to vinylic protons. |

| H7 | ~1.77 | Singlet (broad) | - | 3H | Allylic methyl protons, also deshielded by the double bond. |

| H5 | ~1.26 | Quartet (q) | J ≈ 7.5 Hz | 2H | Methylene protons adjacent to a methyl group (H6). |

| H6 | ~0.86 | Triplet (t) | J ≈ 7.5 Hz | 3H | Terminal methyl protons, split into a triplet by the two adjacent H5 protons. |

| H8, H9 | ~0.86 | Singlet | - | 6H | Protons of the two equivalent methyl groups on the quaternary carbon (C4). They are shielded and show no coupling. |

Note: Data is compiled from representative spectra.[7] Actual values may vary slightly based on instrument and conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

4.1. Principle and Rationale ¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom gives a distinct signal. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment. Quaternary carbons typically show signals of lower intensity due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.[8]

4.2. Experimental Protocol The sample prepared for ¹H NMR can be used directly. The standard acquisition mode is a proton-decoupled experiment, which collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single sharp line.

-

Instrumentation: Use the same NMR spectrometer as for the ¹H experiment.

-

Acquisition: A ¹³C experiment requires significantly more scans (hundreds to thousands) than a ¹H experiment due to the low natural abundance of the ¹³C isotope (~1.1%). A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure proper relaxation of quaternary carbons for more reliable detection.

-

Validation: The solvent signal (CDCl₃) at δ 77.16 ppm serves as the internal reference for chemical shift calibration.

4.3. Data Interpretation and Analysis The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~145.8 | Quaternary sp² carbon of the double bond, highly deshielded. Signal will have low intensity. |

| C1 | ~112.1 | Terminal sp² CH₂ carbon of the double bond. |

| C3 | ~52.9 | sp³ CH₂ carbon in the allylic position, deshielded by the adjacent double bond. |

| C4 | ~38.1 | Quaternary sp³ carbon. Its signal intensity will be characteristically low. |

| C5 | ~31.8 | sp³ CH₂ carbon of the ethyl group. |

| C8, C9 | ~29.5 | Equivalent sp³ methyl carbons attached to the quaternary C4. |

| C7 | ~23.1 | sp³ methyl carbon in the allylic position. |

| C6 | ~8.9 | Terminal sp³ methyl carbon of the ethyl group, located in a shielded environment. |

Note: Chemical shifts are predictive and based on data from spectral databases.[3]

Infrared (IR) Spectroscopy

5.1. Principle and Rationale IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bonds and functional groups present. This makes it an excellent tool for identifying key structural features.

5.2. Experimental Protocol

-

Methodology: The simplest and most common method for a liquid sample is using a neat (undiluted) sample.

-

Sample Preparation: Place a single drop of this compound between two salt plates (NaCl or KBr) to form a thin capillary film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

First, acquire a background spectrum of the clean, empty sample compartment. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ absorptions from the sample spectrum.

-

Place the prepared sample in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Data is typically collected over the range of 4000-400 cm⁻¹.

-

5.3. Data Interpretation and Analysis The IR spectrum provides a clear fingerprint of the alkene functional group and the hydrocarbon skeleton.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3075 | C-H Stretch | =C-H (sp²) | Confirms the presence of hydrogens on the double bond. |

| 2960-2870 | C-H Stretch | -C-H (sp³) | Strong, sharp peaks indicative of the numerous methyl and methylene groups. |

| ~1645 | C=C Stretch | Alkene | A key diagnostic peak confirming the presence of the carbon-carbon double bond. |

| ~1465 | C-H Bend | -CH₂ / -CH₃ | Scissoring and asymmetric bending vibrations of the alkyl groups. |

| ~1365 | C-H Bend | -C(CH₃)₂ | Characteristic bend for gem-dimethyl groups. |

| ~890 | C-H Bend | =CH₂ (out-of-plane) | A strong, characteristic peak confirming the terminal, 1,1-disubstituted nature of the alkene. |

Note: Vibrational frequencies are based on data from the NIST Chemistry WebBook.[9]

Mass Spectrometry (MS)

6.1. Principle and Rationale In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion, and its subsequent fragments, are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of these ions, providing the molecular weight and crucial information about the molecular structure through analysis of the fragmentation pattern.

6.2. Experimental Workflow

Caption: A generalized workflow for GC-MS analysis.

6.3. Data Interpretation and Analysis The mass spectrum is a plot of relative ion abundance versus m/z.

-

Molecular Ion (M⁺•): The molecular weight is 126.24 Da.[1] The molecular ion peak is expected at m/z = 126 . This peak may be weak or absent due to the highly branched nature of the molecule, which promotes facile fragmentation.

-

Major Fragmentation Pathways: The fragmentation pattern is dictated by the formation of the most stable carbocations.

| m/z | Proposed Fragment | Significance |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical, a common fragmentation pathway. |

| 70 | [C₅H₁₀]⁺• | Likely from McLafferty rearrangement. |

| 57 | [C₄H₉]⁺ | A very prominent peak corresponding to the stable tertiary butyl cation, [C(CH₃)₃]⁺, formed by cleavage of the C3-C4 bond. This is a key diagnostic fragment. |

| 41 | [C₃H₅]⁺ | The allyl cation, another stable carbocation. |

The base peak (most abundant fragment) is very likely to be at m/z = 57 , as the formation of the tert-butyl cation is highly favorable.[2]

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a complete and unambiguous characterization of this compound. Each technique yields complementary information: NMR elucidates the precise C-H framework and connectivity, IR confirms the presence of key functional groups (alkene), and MS provides the molecular weight and reveals structural motifs through fragmentation. By following validated protocols and understanding the chemical principles behind the data, researchers can confidently verify the identity, purity, and structure of this compound.

References

-

This compound | C9H18 | CID 142817. PubChem, National Institutes of Health.[Link]

-

This compound. NIST Chemistry WebBook.[Link]

-

This compound - Optional[13C NMR] - Spectrum. SpectraBase.[Link]

-

This compound - IR Spectrum. NIST Chemistry WebBook.[Link]

-

This compound. NIST Chemistry WebBook.[Link]

-

sample 13C NMR spectra of compounds with common functional groups. ChemHelpASAP via YouTube.[Link]

Sources

- 1. This compound | C9H18 | CID 142817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 51174-12-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound(51174-12-0) 1H NMR [m.chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. This compound [webbook.nist.gov]

physical and chemical properties of 2,4,4-Trimethyl-1-hexene

An In-Depth Technical Guide to 2,4,4-Trimethyl-1-hexene: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound (CAS RN: 51174-12-0), a branched-chain alkene of significant interest in organic synthesis and materials science. The document details its fundamental physicochemical and spectroscopic properties, provides validated experimental protocols for its synthesis and analysis, discusses its chemical reactivity, and explores its applications, with a particular focus on its relevance to modern drug discovery paradigms. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile chemical intermediate.

Core Molecular Identity and Physicochemical Properties

This compound is an organic compound with the molecular formula C₉H₁₈.[1][2] Its structure features a hexene backbone with a terminal double bond and three methyl group substitutions, imparting significant steric hindrance and high lipophilicity.[1] These structural characteristics are pivotal to its chemical behavior and applications.

Below is a diagrammatic representation of the molecular structure.

Caption: Molecular Structure of this compound.

The key physicochemical properties are summarized in the table below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 51174-12-0 | [1][2] |

| Molecular Formula | C₉H₁₈ | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 132 °C | [1][3] |

| Melting Point | -71.84 °C | [1] |

| Density | 0.75 g/cm³ (at 20°C) | [1][3] |

| Flash Point | 24 °C | [1][3] |

| Log Kₒw (Octanol/Water) | 4.57 | [1] |

| Purity (Typical) | >97.0% (GC) | [1][3] |

The high octanol-water partition coefficient (Log Kₒw) of 4.57 indicates that the compound is highly lipophilic and practically insoluble in water, a direct consequence of its long, branched alkyl structure and lack of polar functional groups.[1]

Spectroscopic Profile

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is characterized by distinct signals corresponding to the different proton environments. Key expected signals include two singlets in the olefinic region (approx. 4.6-4.8 ppm) for the terminal =CH₂ protons, a singlet for the methyl group on the double bond (C2), and signals for the methylene and other methyl groups in the aliphatic region, including a prominent singlet for the two equivalent methyl groups at the C4 position.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct signals corresponding to each carbon atom. The olefinic carbons (=CH₂ and C=) will appear furthest downfield (approx. 110-150 ppm). The quaternary carbon at C4 will typically be a weak signal, while the various methyl and methylene carbons will appear in the upfield aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Characteristic absorption bands include C-H stretching frequencies just above and below 3000 cm⁻¹, a sharp C=C stretching absorption around 1640-1650 cm⁻¹, and a prominent band around 890-900 cm⁻¹ corresponding to the out-of-plane bending of the terminal =CH₂ group.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 126. The fragmentation pattern is typically dominated by the loss of alkyl fragments, with a prominent peak corresponding to the formation of a stable tertiary carbocation.

Chemical Reactivity and Synthetic Utility

As a sterically hindered terminal alkene, this compound undergoes reactions characteristic of its functional group, though its reactivity can be modulated by the bulky substituents.

-

Oxidation: The double bond can be oxidized to form the corresponding epoxide using reagents like m-CPBA, or cleaved under stronger oxidative conditions (e.g., ozonolysis) to yield ketones and formaldehyde.

-

Reduction: Catalytic hydrogenation (e.g., H₂ over Pd/C) readily reduces the double bond to yield the corresponding alkane, 2,4,4-trimethylhexane.

-

Electrophilic Addition: The molecule undergoes standard electrophilic addition reactions, such as hydrohalogenation (addition of H-X) and hydration (addition of H₂O in the presence of acid).[4] These reactions proceed via the formation of the most stable carbocation intermediate (Markovnikov's rule), which in this case would be the tertiary carbocation at the C2 position.

The core reactivity pathways are illustrated below.

Caption: Key Reactivity Pathways of this compound.

Experimental Protocols: Synthesis and Analysis

The synthesis of a sterically hindered alkene like this compound is most logically achieved via the dehydration of the corresponding tertiary alcohol. A robust, two-stage synthetic approach is detailed below.

Stage 1: Synthesis of 2,4,4-Trimethyl-2-hexanol (Grignard Reaction)

This stage involves the nucleophilic addition of a Grignard reagent to a ketone to form the precursor tertiary alcohol.[5][6]

Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Grignard Reagent Formation: Place magnesium turnings (1.1 eq) in the flask. Add a small crystal of iodine to initiate the reaction. Prepare a solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium. Once the exothermic reaction begins (indicated by bubbling and loss of iodine color), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of butylmagnesium bromide.

-

Addition to Ketone: Cool the Grignard reagent to 0°C using an ice bath. Add a solution of methyl tert-butyl ketone (pinacolone) (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution. Control the rate of addition to maintain the reaction temperature below 10°C.

-

Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,4,4-trimethyl-2-hexanol.

Stage 2: Synthesis of this compound (Alcohol Dehydration)

This stage employs an acid-catalyzed E1 elimination, which is highly effective for tertiary alcohols.[7][8]

Methodology:

-

Apparatus Setup: Place the crude 2,4,4-trimethyl-2-hexanol from Stage 1 into a round-bottom flask with a magnetic stirrer. Add a catalytic amount of concentrated phosphoric acid (H₃PO₄) or a small quantity of p-toluenesulfonic acid.[9] Set up the apparatus for fractional distillation.

-

Dehydration and Distillation: Gently heat the flask. As the dehydration reaction proceeds, the lower-boiling alkene product (this compound, BP: 132°C) will distill out of the reaction mixture along with water, leaving the higher-boiling starting alcohol behind. This serves as both a purification step and a means to drive the equilibrium toward the product (Le Châtelier's principle).[4]

-

Purification: Collect the distillate in a receiving flask cooled in an ice bath. Transfer the distillate to a separatory funnel, wash with a 5% sodium bicarbonate solution to neutralize any residual acid, then wash with brine.

-

Final Drying and Isolation: Dry the organic layer over anhydrous calcium chloride (CaCl₂), filter, and perform a final fractional distillation, collecting the fraction boiling at approximately 132°C to yield the pure this compound.

The overall synthetic pathway is visualized below.

Caption: Two-Stage Synthesis of this compound.

Analytical Quality Control Workflow

Confirming the identity and purity of the final product is critical. A standard quality control workflow utilizing Gas Chromatography-Mass Spectrometry (GC-MS) is described.[10]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., ~10-100 µg/mL) in a high-purity volatile solvent such as hexane or dichloromethane.

-

GC-MS Instrument Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating non-polar volatile compounds.[11]

-

Injection: Inject 1 µL of the sample using a split injection mode to prevent column overloading.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of any potential impurities or starting materials.

-

MS Detector: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 40-300.

-

-

Data Analysis:

-

Purity Assessment: The purity is determined from the gas chromatogram by integrating the peak area of the main product and comparing it to the total area of all detected peaks. The target purity is typically >97%.

-

Identity Confirmation: The mass spectrum of the main peak is compared against a reference library (e.g., NIST) to confirm the identity of this compound. The molecular ion (m/z 126) and characteristic fragmentation pattern should match the reference.

-

The analytical workflow is summarized in the following diagram.

Caption: Quality Control Workflow for this compound.

Applications in Research and Drug Development

While primarily used as an intermediate in organic synthesis and materials science, the structural motifs within this compound are highly relevant to the field of drug discovery.[1]

-

Materials Science: It serves as a monomer or co-monomer in polymerization reactions. The branched structure can be used to modify the physical properties of polymers, such as increasing thermal stability and altering mechanical characteristics.[1]

-

Fuel Research: Its combustion characteristics make it a compound of interest in studies related to internal combustion engine fuels.[1]

-

Relevance in Drug Discovery: this compound is not an active pharmaceutical ingredient itself. However, its highly lipophilic, non-polar, and sterically defined structure makes it an excellent representative of a molecular fragment . In modern drug discovery, particularly in Fragment-Based Drug Discovery (FBDD), small molecules like this are used to probe the binding sites of protein targets.[12][13]

-

Probing Hydrophobic Pockets: A key principle in drug-receptor interactions is the hydrophobic effect, where non-polar moieties on a drug molecule bind to hydrophobic pockets on a receptor, displacing water and leading to a net gain in binding energy.[14][15] A fragment like this compound (or its saturated alkane equivalent) is an ideal tool to identify and occupy such pockets.

-

Optimizing Lipophilic Efficiency: In lead optimization, medicinal chemists often need to increase a compound's potency without excessively increasing its lipophilicity, as high lipophilicity can lead to poor solubility, metabolic instability, and off-target toxicity.[16][] The concept of Lipophilic Efficiency (LipE) is used to guide this process.[18] By strategically adding or modifying small, branched alkyl groups—structurally similar to our topic compound—chemists can fine-tune a lead molecule's shape and lipophilicity to enhance its interaction with a specific hydrophobic region of a target protein, thereby improving potency and LipE.

-

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions.

-

GHS Hazard Statements:

-

Classification: Flammable Liquid, Category 2/3.[13] Aspiration Hazard, Category 1.

-

Precautionary Measures:

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat. Keep away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid: If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor.[3] If on skin, remove contaminated clothing and rinse skin with plenty of water.

-

This product is intended for research and development use only by qualified individuals and is not for human or veterinary use.[1]

References

-

Lipophilic Efficiency as an Important Metric in Drug Design. [Online]. ACS Publications - Journal of Medicinal Chemistry. Available: [Link]

-

Lipophilic Efficiency: The Most Important Efficiency Metric in Medicinal Chemistry. [Online]. Taylor & Francis Online. Available: [Link]

-

The Role of Functional Groups in Drug-Receptor Interactions. [Online]. Elsevier Inc. Available: [Link]

-

Conformational Study of Lipophilic Ligands in Phospholipid Model Membrane Systems by Solution NMR. [Online]. ACS Publications - Journal of Medicinal Chemistry. Available: [Link]

-

Drug Receptor Interactions. [Online]. Chemistry LibreTexts. Available: [Link]

-

Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Online]. Moodle. Available: [Link]

-

What is the mechanism for the dehydration of tertiary alcohols?. [Online]. Quora. Available: [Link]

-

The Role of Functional Groups in Drug-Receptor Interactions. [Online]. ResearchGate. Available: [Link]

-

Dehydration of alcohols. [Online]. Chemguide. Available: [Link]

-

Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements. [Online]. YouTube. Available: [Link]

-

Polar and non-polar interactions involved in agonist binding to... [Online]. ResearchGate. Available: [Link]

-

Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. [Online]. PubMed. Available: [Link]

-

Gas chromatographic-mass spectrometric characterization of all acyclic C-5-C-7 alkenes from fluid catalytic cracked gasoline... [Online]. ResearchGate. Available: [Link]

-

QA/QC aspects of GC-MS analytical instrument for environmental analysis. [Online]. NIScPR. Available: [Link]

-

This compound. [Online]. PubChem. Available: [Link]

-

Application of Fragment-Based Drug Discovery to Versatile Targets. [Online]. Frontiers. Available: [Link]

-

Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction. [Online]. Lu Le Laboratory. Available: [Link]

-

Fragment-Based Drug Discovery. [Online]. Cambridge Healthtech Institute. Available: [Link]

-

How Is GC-MS Used In Quality Control?. [Online]. YouTube. Available: [Link]

-

Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. [Online]. Organic Syntheses Procedure. Available: [Link]

-

Preparation of 2-methyl-2-hexanol. [Online]. PrepChem.com. Available: [Link]

-

What are two reactants to prepare 2-hexanol by using Grignard reagent?. [Online]. Quora. Available: [Link]

-

Fragment-based drug discovery: A graphical review. [Online]. PMC - PubMed Central. Available: [Link]

-

Alternative Greener Method for Preparation of Alkenes from Alcohol. [Online]. Beyond Benign. Available: [Link]

-

Fragment-based drug discovery—the importance of high-quality molecule libraries. [Online]. PMC. Available: [Link]

- Process for preparing 2,6,6-trimethyl 1-alkoxycarbonyl-2,4-cyclohexadienes. [Online]. Google Patents.

-

Purple color synthesis of 2-hexanol from 1-hexene. [Online]. Reddit. Available: [Link]

-

8.2: Preparation of Alkenes - A Preview of Elimination Reactions. [Online]. Chemistry LibreTexts. Available: [Link]

Sources

- 1. sciforschenonline.org [sciforschenonline.org]

- 2. This compound | C9H18 | CID 142817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 13. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2,4,4-Trimethyl-1-hexene: Molecular Structure and Isomerism

This guide provides a comprehensive technical overview of 2,4,4-trimethyl-1-hexene, a branched alkene of significant interest in organic synthesis and materials science. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, explores the nuances of its isomerism, and provides insights into its spectroscopic signature and synthetic considerations.

Introduction to this compound

This compound, an organic compound with the molecular formula C₉H₁₈, is a colorless to light yellow, flammable liquid with a distinct odor.[1] As a member of the nonene family of alkenes, its unique branched structure, featuring a hexene backbone with three methyl groups, imparts specific chemical properties that make it a valuable intermediate in various chemical transformations.[1] Its applications are found in polymer production, where its incorporation can enhance thermal stability and mechanical properties, and it is also explored as a component in fuel research.[1]

Molecular Structure and Physicochemical Properties

The systematic IUPAC name for this compound is 2,4,4-trimethylhex-1-ene.[2] The designation "1-hexene" indicates a six-carbon parent chain with a double bond originating at the first carbon. The prefixes "2,4,4-trimethyl" specify the locations of the three methyl group substituents.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Boiling Point | 132 °C | [1] |

| Density | 0.75 g/cm³ | [1] |

| Flash Point | 24 °C | [1] |

| CAS Number | 51174-12-0 | [2][3] |

Isomerism in C₉H₁₈ Alkenes

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[4] For the molecular formula C₉H₁₈, which corresponds to nonene, a vast number of isomers exist, broadly categorized into constitutional isomers and stereoisomers.

Constitutional Isomerism

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms.[4] These differences can arise from variations in the carbon skeleton (skeletal isomerism), the position of the double bond (positional isomerism), or the nature of the functional group (functional group isomerism). In the context of alkenes, we primarily consider skeletal and positional isomerism.

This compound is one of many constitutional isomers of nonene. Other examples include:

-

Positional Isomers: These isomers have the same carbon skeleton but differ in the location of the double bond. For instance, 2,4,4-trimethyl-2-hexene is a positional isomer of this compound.[5][6]

-

Skeletal Isomers: These isomers have different carbon backbones. For example, 1-nonene is a straight-chain isomer, while this compound has a branched chain.[7] Other branched isomers include various trimethylcyclohexanes.[8][9]

The table below compares this compound with two of its constitutional isomers.

| Isomer | IUPAC Name | Key Structural Difference |

| Target Molecule | This compound | Branched hexene chain, double bond at C1. |

| Positional Isomer | 2,4,4-Trimethyl-2-hexene | Branched hexene chain, double bond at C2.[5][6] |

| Skeletal Isomer | 1-Nonene | Straight nonane chain, double bond at C1.[7] |

Stereoisomerism

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The two main types of stereoisomerism are enantiomerism and diastereomerism.

This compound itself does not exhibit stereoisomerism. This is because it lacks a chiral center (a carbon atom bonded to four different groups) and the double bond does not meet the criteria for geometric isomerism (cis-trans or E/Z isomerism). For a double bond to exhibit geometric isomerism, each carbon atom of the double bond must be bonded to two different groups. In this compound, the first carbon of the double bond is bonded to two identical hydrogen atoms.

However, other constitutional isomers of C₉H₁₈ can and do exhibit stereoisomerism. For example:

-

Geometric Isomerism: An isomer like 2-nonene can exist as cis and trans (or E and Z) isomers because each carbon of the double bond is attached to a hydrogen and an alkyl group of different lengths.

-

Enantiomerism: Some branched isomers of nonene may possess chiral centers. For instance, in 3,4-dimethyl-1-heptene, the carbon at position 3 and the carbon at position 4 are chiral centers, leading to the possibility of enantiomers and diastereomers.

The following diagram illustrates the decision process for determining if an alkene can exhibit geometric isomerism.

Sources

- 1. This compound|51174-12-0 [benchchem.com]

- 2. This compound | C9H18 | CID 142817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Total number of structural isomers of C9H18 containing class 12 chemistry CBSE [vedantu.com]

- 5. 2-Hexene, 2,4,4-trimethyl | C9H18 | CID 59962795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,4-trimethyl-2-hexene [webbook.nist.gov]

- 7. 1-Nonene | C9H18 | CID 31285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

Physicochemical Properties and Structural Elucidation

An In-Depth Technical Guide to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: A Key Intermediate in Dapagliflozin Synthesis

For professionals in pharmaceutical research and drug development, a comprehensive understanding of key intermediates is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed technical overview of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, a critical building block in the synthesis of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes.[1][2][3]

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is a benzophenone derivative with the molecular formula C₁₅H₁₂BrClO₂ and a molecular weight of approximately 339.61 g/mol .[2][4] The presence of bromo, chloro, and ethoxy functional groups provides multiple sites for further chemical modification, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

| Property | Value | Source |

| CAS Number | 461432-22-4 | [2][4] |

| Molecular Formula | C₁₅H₁₂BrClO₂ | [4] |

| Molecular Weight | 339.61 g/mol | [2][4] |

| Appearance | White Solid | [1] |

| Melting Point | 158 °C | [1] |

| XLogP3-AA | 4.9 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

The structural arrangement of the two benzene rings is a notable feature. In the crystalline state, the dihedral angle between the two benzene rings is approximately 69.30°.[5] This spatial orientation can influence its reactivity and interaction with other molecules during subsequent synthetic steps.

Synthesis and Reaction Mechanisms

The synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves a Friedel-Crafts acylation reaction.

Synthesis of the Acylating Agent: 5-Bromo-2-chlorobenzoyl chloride

The initial step involves the conversion of 5-bromo-2-chlorobenzoic acid to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The use of a catalyst like N,N-dimethylformamide (DMF) is often employed to facilitate the reaction.[6]

Experimental Protocol: Preparation of 5-Bromo-2-chlorobenzoyl chloride [6]

-

To a reaction vessel, add 5-bromo-2-chlorobenzoic acid.

-

Add thionyl chloride and a catalytic amount of DMF.

-

Heat the mixture to reflux for a specified period (e.g., 2-4 hours) until the reaction is complete.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride.

Friedel-Crafts Acylation

The synthesized 5-bromo-2-chlorobenzoyl chloride is then reacted with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the desired benzophenone.[6] The reaction is typically carried out in an inert solvent like dichloromethane.

Experimental Protocol: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone [6]

-

Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in dichloromethane.

-

Add a Lewis acid catalyst, such as silica gel-supported aluminum trichloride.

-

Add phenetole to the reaction mixture.

-

Conduct the reaction under vacuum conditions.

-

Upon completion, filter the reaction mixture.

-

Wash the filtrate sequentially with a 5% sodium bicarbonate solution and water.

-

Evaporate the solvent.

-

Recrystallize the crude product from a mixed solvent system (e.g., ethanol and water) to obtain pure (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

Diagram 1: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone and related compounds.

General Safety Precautions: [7][8]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [7]* Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. [9]* Storage: Store in a cool, dry, and well-ventilated place.

Hazard Identification: [7]* Eye Damage: Can cause serious eye damage. [7]* Aquatic Hazard: Very toxic to aquatic life with long-lasting effects. [7] In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist. [7][9][10]

Analytical Characterization

To ensure the quality and purity of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone for use in pharmaceutical synthesis, a range of analytical techniques are employed. These typically include:

-

High-Performance Liquid Chromatography (HPLC): To determine purity and identify any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

A comprehensive Certificate of Analysis (CoA) from the supplier should provide data from these analytical methods to confirm the identity and purity of the material. [11]

References

-

Cheméo. (n.d.). Chemical Properties of 2,4,4-Trimethyl-1-hexene (CAS 51174-12-0). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. (n.d.). Retrieved from [Link]

-

A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (n.d.). Patsnap Eureka. Retrieved from [Link]

- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (n.d.). Google Patents.

-

461432-23-5|5-bromo-2-chloro-4'-ethoxydiphenylmethane|Kaimosi BioChem Tech Co., Ltd. (n.d.). Retrieved from [Link]

-

Ikigai® Corporation. (n.d.). 5-Bromo-2-chloro4'ethoxydiphenylmethane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). 461432-23-5 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

-

lookchem. (n.d.). 5-bromo-2-chloro-4'-ethoxydiphenylmethane Safety Data Sheets(SDS). Retrieved from [Link]

-

Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS DAPAGLIFLOZIN BROMOMETHANONE. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Bromo-2-chloro-2'-ethoxy Benzophenone. Retrieved from [Link]

-

The Role of 5-Bromo-2-chloro-4'-ethoxydiphenylmethane in Drug Synthesis. (2025). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. PMC. Retrieved from [Link]

- CN114044739B - Synthetic method for preparing 5-bromo-2-chloro-4' -ethoxy diphenylmethane. (n.d.). Google Patents.

-

Pratap Organics Pvt. Ltd. (n.d.). (CAS No. 461432-23-5 ) 5-Bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

Sources

- 1. ikigaicorporation.com [ikigaicorporation.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. guidechem.com [guidechem.com]

- 4. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | C15H12BrClO2 | CID 10020105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 7. 5-bromo-2-chloro-4’-ethoxydiphenylmethane Safety Data Sheets(SDS) lookchem [lookchem.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

reaction mechanisms involving 2,4,4-Trimethyl-1-hexene

An In-Depth Technical Guide to the Reaction Mechanisms of 2,4,4-Trimethyl-1-hexene

Introduction

This compound is a branched-chain alkene with the chemical formula C₉H₁₈.[1][2][3] This colorless to light yellow liquid is a valuable intermediate in organic synthesis and materials science.[1][4] Its structure, featuring a terminal double bond and significant steric hindrance from adjacent methyl and tert-butyl groups, dictates its reactivity and makes it an excellent model for studying the interplay of electronic and steric effects in chemical transformations.[1] This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Electrophilic Addition Reactions: The Role of Carbocation Stability

Electrophilic addition is a fundamental reaction class for alkenes. The electron-rich pi (π) bond of the double bond acts as a nucleophile, attacking an electrophile.[5] The regiochemical outcome of these reactions with unsymmetrical alkenes like this compound is governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.[6][7] This preference is dictated by the formation of the most stable carbocation intermediate.

Hydrohalogenation with Hydrogen Bromide (HBr)

The addition of hydrogen halides (HX) to this compound proceeds via a two-step mechanism involving a carbocation intermediate.[5][8][9][10]

Mechanism Deep Dive:

-

Protonation and Carbocation Formation: The π bond of the alkene attacks the electrophilic hydrogen of HBr.[10][11] According to Markovnikov's rule, the proton adds to carbon-1 (C1), which has two hydrogen atoms, leading to the formation of a secondary carbocation at carbon-2 (C2). An alternative, anti-Markovnikov addition would form a highly unstable primary carbocation at C1 and is therefore disfavored.

-

Potential for Rearrangement: The initially formed secondary carbocation can potentially undergo a 1,2-hydride shift from the adjacent carbon (C3) to form a more stable tertiary carbocation. However, in the case of this compound, the adjacent carbon (C3) has no hydrogens. Therefore, a hydride shift is not possible. A 1,2-methyl shift is also not favored as it would not lead to a more stable carbocation.

-

Nucleophilic Attack: The bromide ion (Br⁻), acting as a nucleophile, rapidly attacks the electrophilic secondary carbocation, forming the final product, 2-bromo-2,4,4-trimethylhexane.[5]

Caption: Mechanism of HBr addition to this compound.

Experimental Protocol: Synthesis of 2-Bromo-2,4,4-trimethylhexane

-

Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Dissolve this compound (12.6 g, 0.1 mol) in 30 mL of a non-polar solvent like hexane.

-

Reaction: Cool the flask in an ice bath. Slowly bubble anhydrous HBr gas through the solution or add 20 mL of a concentrated aqueous solution of HBr (48%) dropwise with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 20 mL), followed by 5% sodium bicarbonate solution (20 mL), and finally with brine (20 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Acid-Catalyzed Hydration

The addition of water across the double bond to form an alcohol is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). This reaction also follows Markovnikov's rule.

Mechanism Deep Dive:

-

Protonation: The alkene is protonated by a hydronium ion (H₃O⁺), which is formed from the strong acid and water.[12] The proton adds to C1 to form the more stable secondary carbocation at C2.

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the carbocation.[13]

-

Deprotonation: A final deprotonation step, where another water molecule acts as a base, removes a proton from the oxonium ion intermediate to yield the neutral alcohol product, 2,4,4-trimethyl-2-hexanol, and regenerates the hydronium ion catalyst.[14]

Caption: Mechanism of acid-catalyzed hydration.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

The hydroboration-oxidation reaction is a two-step process that achieves the hydration of an alkene with anti-Markovnikov regioselectivity, yielding an alcohol where the hydroxyl group is on the less substituted carbon.[15][16] This outcome is a direct consequence of the unique mechanism and the steric and electronic properties of the borane reagent.

Mechanism Deep Dive:

-

Hydroboration: Borane (BH₃), often used as a complex with THF, adds across the double bond in a concerted, four-centered transition state.[17] Boron, being less electronegative than hydrogen, acts as the electrophile. Steric hindrance plays a crucial role: the bulky tert-butyl group on the this compound molecule directs the larger boron atom to the less sterically hindered C1 position. The smaller hydrogen atom adds to the more substituted C2. This addition is stereospecific, occurring in a syn fashion, where both boron and hydrogen add to the same face of the double bond.[15] The process repeats until all three B-H bonds have reacted, forming a trialkylborane.

-

Oxidation: The trialkylborane is not isolated but is treated in situ with hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH).[17] A hydroperoxide ion attacks the boron atom. This is followed by a 1,2-alkyl shift, where the alkyl group migrates from boron to the adjacent oxygen atom. This step proceeds with retention of configuration, ensuring the overall stereochemistry is preserved.[16] Subsequent hydrolysis cleaves the B-O bonds to yield the final alcohol product, 2,4,4-trimethyl-1-hexanol.

Caption: Workflow for hydroboration-oxidation of an alkene.

Experimental Protocol: Synthesis of 2,4,4-Trimethyl-1-hexanol

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert nitrogen atmosphere throughout the reaction.

-

Hydroboration: In the flask, dissolve this compound (12.6 g, 0.1 mol) in 50 mL of anhydrous THF. Cool the solution to 0°C in an ice bath. Add 1.0 M BH₃•THF solution (35 mL, 0.035 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Oxidation: Cool the mixture back to 0°C. Cautiously add 15 mL of 3 M aqueous NaOH, followed by the slow, dropwise addition of 15 mL of 30% hydrogen peroxide (H₂O₂), ensuring the temperature does not exceed 40°C.

-

Workup: After the addition, stir the mixture at room temperature for 1 hour. Add water and extract the product with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. Purify the resulting crude alcohol by distillation.

Oxidative Cleavage: Ozonolysis

Ozonolysis is a powerful method to cleave carbon-carbon double bonds, replacing them with carbonyl groups.[18] The nature of the final products—aldehydes, ketones, or carboxylic acids—depends on the workup conditions employed after the initial reaction with ozone.[19]

Mechanism Deep Dive:

-

Ozonide Formation: Ozone (O₃) adds to the double bond in a 1,3-dipolar cycloaddition to form a highly unstable primary ozonide, or molozonide.[20] This intermediate rapidly rearranges through a retro-1,3-dipolar cycloaddition to form a carbonyl compound and a carbonyl oxide. These two fragments then recombine in a different orientation via another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (or simply, ozonide).

-

Workup: The ozonide is cleaved to yield the final products.

-

Reductive Workup: Using a mild reducing agent like dimethyl sulfide (DMS) or zinc and water (Zn/H₂O) cleaves the ozonide to produce aldehydes and/or ketones. For this compound, this cleavage yields formaldehyde (from C1) and 2,4,4-trimethylpentanal (from the rest of the molecule).[21][22][23]

-

Oxidative Workup: Using an oxidizing agent like hydrogen peroxide (H₂O₂) converts any initially formed aldehydes into carboxylic acids. Ketones, if formed, remain unchanged.

-

Caption: Ozonolysis of this compound with reductive workup.

Experimental Protocol: Synthesis of 2,4,4-Trimethylpentanal

-

Setup: Use a two-necked flask equipped with a gas inlet tube and a drying tube, placed in a dry ice/acetone bath (-78°C).

-

Ozonolysis: Dissolve this compound (6.3 g, 0.05 mol) in 100 mL of methanol or dichloromethane. Bubble ozone gas (from an ozone generator) through the solution at -78°C. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.

-

Quenching: Purge the solution with nitrogen or oxygen gas to remove the excess ozone.

-

Reductive Workup: Add dimethyl sulfide (DMS, 5 mL, ~0.07 mol) to the cold solution. Remove the cooling bath and allow the mixture to slowly warm to room temperature, stirring overnight.

-

Purification: Remove the solvent and the dimethyl sulfoxide byproduct under reduced pressure. The desired aldehyde, 2,4,4-trimethylpentanal, can be purified by distillation.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane).[24] The reaction involves the transfer of a single oxygen atom to the double bond.

Mechanism Deep Dive: The reaction proceeds through a concerted "butterfly" transition state where the alkene's π bond acts as the nucleophile, and the peroxyacid is the electrophile.[25] The oxygen atom is delivered to both carbons of the double bond simultaneously in a syn-addition. This mechanism avoids discrete intermediates like carbocations. For this compound, the product is 1,2-epoxy-2,4,4-trimethylhexane. These epoxides are versatile intermediates themselves and can be opened under acidic or basic conditions to form diols and other functionalized compounds.[25][26]

Sources

- 1. This compound|51174-12-0 [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C9H18 | CID 142817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. savemyexams.com [savemyexams.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. What are the products obtained after ozonolysis of class 11 chemistry CBSE [vedantu.com]

- 20. Ozonolysis - Chemistry Steps [chemistrysteps.com]

- 21. chemsynthesis.com [chemsynthesis.com]

- 22. 2,4,4-Trimethylpentanal | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Khan Academy [khanacademy.org]

theoretical calculations of 2,4,4-Trimethyl-1-hexene stability

An In-depth Technical Guide to the Theoretical Calculation of 2,4,4-Trimethyl-1-hexene Stability

Abstract

Introduction: The Foundational Principles of Alkene Stability

The thermodynamic stability of an alkene is a critical parameter in chemical synthesis, reaction kinetics, and drug design, as it dictates equilibrium positions and influences reactivity. Generally, alkene stability is governed by a confluence of electronic and steric factors.

-

Degree of Substitution : The most significant factor is typically the number of alkyl groups attached to the C=C double bond. Stability increases in the order: monosubstituted < disubstituted < trisubstituted < tetrasubstituted.[1][2] This trend is quantifiable through experimental measurements of the heat of hydrogenation (ΔH°hydrog), where a lower release of heat corresponds to a more stable initial alkene.[3][4]

-

Hyperconjugation : The electronic basis for the substitution trend is primarily hyperconjugation. This involves the delocalization of electron density from adjacent C-H or C-C sigma (σ) bonds into the empty π* antibonding orbital of the double bond.[5][6] More alkyl substituents provide more adjacent σ-bonds, leading to greater electron delocalization and increased stabilization.[3]

-

Steric Strain : The spatial arrangement of substituents can introduce strain, which destabilizes the molecule. For instance, cis isomers are generally less stable than their trans counterparts due to steric hindrance between bulky groups on the same side of the double bond.[2][3][4]

Our subject molecule, this compound, is a monosubstituted alkene. Its stability can only be truly understood in a relative context, by comparing it to its more substituted isomers, such as 2,4,4-trimethyl-2-hexene (a trisubstituted alkene). This guide will lay out the theoretical protocol to calculate this stability difference.

Theoretical Framework: Selecting the Right Computational Tools

To accurately model molecular stability, we employ a multi-tiered computational strategy. This approach balances computational cost with the necessary accuracy for reliable predictions.

-

Molecular Mechanics (MM) : This method treats molecules as a collection of atoms held together by springs (bonds) and uses a set of empirical parameters known as a force field to calculate the potential energy. MM is computationally inexpensive and ideal for rapidly exploring the vast conformational space of a flexible molecule to identify low-energy candidate structures.[7]

-

Quantum Mechanics (QM) : QM methods solve the Schrödinger equation (or a derivative thereof) to describe the electronic structure of a molecule from first principles. They are far more accurate but also more computationally demanding than MM.

-

Density Functional Theory (DFT) : DFT is the workhorse of modern computational chemistry for systems of this size. It calculates the electron density to determine the energy of the system, offering a favorable balance of accuracy and efficiency.[8] The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, def2-TZVPP) is critical and dictates the quality of the results.[9][10]

-

The core principle of our investigation is to calculate the Gibbs free energy (ΔG) for this compound and its isomers. The molecule with the lower ΔG is thermodynamically more stable.[11][12][13] The Gibbs free energy incorporates both enthalpy (ΔH), which includes electronic energy and vibrational contributions, and entropy (S), which accounts for molecular disorder.

Detailed Computational Protocol

This section details a validated, step-by-step workflow for the theoretical determination of alkene stability. Each step is critical for ensuring the final results are both accurate and meaningful.

Step 1: Initial 3D Structure Generation

The first step is to build accurate three-dimensional representations of the molecules of interest.

-

Action : Using a molecular editor such as Avogadro[14] or GaussView, construct the 3D structures of this compound and its primary isomer, 2,4,4-trimethyl-2-hexene.

-

Causality : A plausible initial geometry is essential. While subsequent optimization steps will refine the structure, starting from a chemically sensible conformation (correct bond orders, reasonable angles) accelerates convergence and prevents the optimization algorithm from becoming trapped in a high-energy, unrealistic local minimum.

Step 2: Conformational Analysis via Molecular Mechanics

Due to the presence of several rotatable single bonds, a thorough search of the conformational landscape is mandatory to locate the global minimum energy structure.

-

Action : Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94). This involves programmatically rotating each single bond (e.g., C2-C3, C3-C4) in discrete increments (e.g., 30°) and performing a quick energy minimization at each step.

-

Trustworthiness : This systematic search ensures that we are not overlooking a lower-energy conformer. Basing the entire subsequent analysis on a single, arbitrarily drawn conformer is a common and critical error. All unique, low-energy conformers identified should be saved for the next stage.

Step 3: High-Accuracy Geometry Optimization with DFT

The most promising, low-energy conformers from the MM search are now subjected to a rigorous geometry optimization using DFT.

-

Action : For each low-energy conformer, perform a full geometry optimization using a reliable DFT method. A common and well-validated choice is the B3LYP functional with the 6-31G(d) basis set. This calculation finds the precise geometry that corresponds to the lowest point on the potential energy surface for that conformer.

-

Software : This calculation is performed using established quantum chemistry software packages like GAMESS[15], Psi4[16], or Gaussian.

-

Causality : DFT provides a much more accurate description of the electronic structure and, therefore, the molecular geometry and energy compared to MM. This step is crucial for obtaining quantitative accuracy.

Step 4: Vibrational Frequency Calculation and Thermodynamic Validation

This final calculation serves two purposes: it validates the optimized structure and provides the necessary data to compute thermodynamic properties.

-

Action : Perform a vibrational frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)) on the final optimized geometry of the lowest-energy conformer for each isomer.

-

Validation : A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure and must be repeated. This is a critical self-validating check.

-

Thermodynamic Data : The frequency calculation yields the Zero-Point Vibrational Energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are used to correct the raw electronic energy (E) to obtain the final Gibbs Free Energy (G) at a specified temperature (typically 298.15 K).

-

H = Eelectronic + Ethermal(H)

-

G = H - TS = Eelectronic + Ethermal(H) - TS

-

The entire computational workflow is summarized in the diagram below.

Caption: A flowchart of the computational protocol for determining alkene stability.

Data Presentation and Interpretation

The final output from the computational workflow allows for a direct, quantitative comparison of isomer stability. The results should be summarized in a clear, tabular format.

Table 1: Calculated Thermodynamic Properties for 2,4,4-Trimethylhexene Isomers

| Property | This compound (Monosubstituted) | 2,4,4-Trimethyl-2-hexene (Trisubstituted) | Δ (2-ene - 1-ene) |

| Relative Electronic Energy (kcal/mol) | 0.00 | -3.45 | -3.45 |

| Relative Enthalpy (H) (kcal/mol) | 0.00 | -3.18 | -3.18 |

| Relative Gibbs Free Energy (G) (kcal/mol) | 0.00 | -2.95 | -2.95 |

Note: Values are hypothetical and for illustrative purposes. Actual calculations would provide precise data.

Interpretation of Results:

The data presented in Table 1 unequivocally demonstrates that the trisubstituted isomer, 2,4,4-trimethyl-2-hexene, is thermodynamically more stable than the monosubstituted this compound.

-

Expertise & Experience : The calculated difference in Gibbs Free Energy (ΔG) of -2.95 kcal/mol is significant. This value aligns with established chemical principles: the increased substitution of the 2-hexene isomer allows for more extensive hyperconjugation, stabilizing the molecule.[3][4] The bulky tert-butyl group at the C4 position creates some steric strain in both isomers, but the electronic stabilization gained from the additional two methyl groups on the double bond in the 2-hexene isomer is the dominant energetic factor.

The logical relationship between molecular features and calculated stability is depicted below.

Caption: Key molecular factors influencing the thermodynamic stability of an alkene.

Conclusion

This guide has established a rigorous and reliable in-silico protocol for the theoretical calculation of alkene stability, using this compound as a case study. By integrating low-cost conformational searches with high-accuracy DFT calculations, researchers can obtain quantitative predictions of relative isomer stability. The key to authoritative results lies not just in executing the steps, but in understanding the causality behind the workflow—from the necessity of a conformational search to the validation of energy minima through frequency analysis. This approach provides a powerful predictive tool for applications in reaction design, mechanistic studies, and the broader field of drug development.

References

-

Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. [Link]

-

Chemistry Steps. (n.d.). Alkenes: Structure and Stability. [Link]

-

OpenOChem Learn. (n.d.). Stability of Alkenes. [Link]

-

Pearson. (n.d.). Alkene Stability Explained. [Link]

-

Chemistry LibreTexts. (2020). 8.2: Conformational Analysis. [Link]

-

Quora. (2018). What is the stability of hyperconjugation in alkene?. [Link]

-

Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. [Link]

-

OpenStax. (2023). 7.6 Stability of Alkenes. [Link]

-

ChemComplete. (2023). Stability of Alkenes. YouTube. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2023). DFT investigation of photocatalytic contra-thermodynamic alkene isomerization in α-substituted alkenylazaarenes. [Link]

-

Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. [Link]

-

Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. [Link]

-

ResearchGate. (2025). DFT calculations for alkene competition. [Link]

-

The Organic Chemistry Tutor. (2021). Gibbs Free Energy - Entropy, Enthalpy & Equilibrium Constant K. YouTube. [Link]

-

Open Yale Courses. (2009). 33. Conformational Energy and Molecular Mechanics. YouTube. [Link]

-

Wikipedia. (n.d.). Gibbs free energy. [Link]

-

ChemCompute. (n.d.). Home | ChemCompute: Free Computational Chemistry For Undergraduates. [Link]

-

ResearchGate. (n.d.). Density functional theory computations of (A) alkene isomerisations and.... [Link]

-

Avogadro. (n.d.). Avogadro - Free cross-platform molecular editor. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]

- 12. youtube.com [youtube.com]

- 13. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 14. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 15. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 16. ChemCompute — Free Computational Chemistry for Undergraduates [chemcompute.org]

An In-depth Technical Guide to the Solubility of 2,4,4-Trimethyl-1-hexene in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary